molecular formula C14H13NO B1392099 2-(3-Methylbenzoyl)-4-methylpyridine CAS No. 1187166-58-0

2-(3-Methylbenzoyl)-4-methylpyridine

Cat. No. B1392099
CAS RN: 1187166-58-0
M. Wt: 211.26 g/mol
InChI Key: JFKXJOKCKAQBPK-UHFFFAOYSA-N
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Description

2-(3-Methylbenzoyl)-4-methylpyridine, commonly known as MMB-4, is a psychoactive substance that belongs to the class of synthetic cannabinoids. MMB-4 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the human body. MMB-4 is a relatively new compound, and its synthesis and properties have been the subject of much scientific research in recent years.

Scientific Research Applications

Crystal Structure and Supramolecular Assembly

Research indicates the significance of 2-(3-Methylbenzoyl)-4-methylpyridine derivatives in understanding supramolecular assembly and hydrogen bonding. Studies on proton-transfer complexes involving similar structures have revealed intricate hydrogen-bonded supramolecular associations. These associations are crucial for the formation of organic salts and molecular salts, which adopt various supramolecular frameworks due to charge-assisted hydrogen bonds and other noncovalent interactions (Khalib et al., 2014). Similar research on organic acid-base salts from related compounds has highlighted the role of supramolecular heterosynthons in crystal formation, emphasizing the importance of noncovalent interactions in the crystal packing of such compounds (Thanigaimani et al., 2015).

Coordination Chemistry and Metal Complexes

The compound's derivatives have also been explored in the synthesis of metal complexes, illustrating its versatility in coordination chemistry. For example, research on benzo-15-crown-5 ethers with salicylic Schiff base substitutions, involving similar pyridine derivatives, has provided insights into the synthesis, complexes, and structural study of these crown compounds. This includes their interaction with sodium ions and the tautomeric equilibria influenced by solvent polarity, showcasing the compound's potential in designing metal-ligand complexes with specific electronic and structural properties (Hayvalı et al., 2003).

Molecular Salts and Hydrogen Bonding

Further investigations into molecular salts derived from 2-amino-4-methylpyridine and various benzoic acids have shed light on the formation of crystalline organic acid-base salts. These studies emphasize the role of proton transfer to the pyridine nitrogen and the subsequent formation of supramolecular architectures through N—H…O hydrogen bonds and other non-covalent associations, illustrating the structural versatility and potential applications of 2-(3-Methylbenzoyl)-4-methylpyridine in designing new molecular materials (Muralidharan et al., 2013).

properties

IUPAC Name

(3-methylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-9-11(2)6-7-15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKXJOKCKAQBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylbenzoyl)-4-methylpyridine

CAS RN

1187166-58-0
Record name 4-methyl-2-(3-methylbenzoyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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